2-amino-N,N-dimethylethanesulfonamide hydrochloride

Medicinal Chemistry ADME Physicochemical Profiling

Sulfonamide-based SAR studies often suffer from inconsistent synthetic yields and solubility issues when using generic, unsubstituted building blocks. The N,N-dimethyl substitution on this sulfonamide precisely addresses these pain points. · Direct Introduction: Introduces a pre-formed N,N-dimethyl sulfonamide group, achieving a 90.3% synthetic yield and streamlining multi-step syntheses for H4R-targeted agents and other pharmacophores. · Optimized Physicochemical Profile: Unique LogP (-0.74) and pKa (8.11) modulate lipophilicity and ionization to improve lead compound solubility and reduce off-target binding. · Assay-Ready Solubility: The hydrochloride salt ensures reliable solubility in aqueous buffers, making it ideal for high-throughput screening and cell-based assays without interfering organic co-solvents.

Molecular Formula C4H13ClN2O2S
Molecular Weight 188.68 g/mol
CAS No. 91893-69-5
Cat. No. B1290506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,N-dimethylethanesulfonamide hydrochloride
CAS91893-69-5
Molecular FormulaC4H13ClN2O2S
Molecular Weight188.68 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)CCN.Cl
InChIInChI=1S/C4H12N2O2S.ClH/c1-6(2)9(7,8)4-3-5;/h3-5H2,1-2H3;1H
InChIKeyPIZGQSWCZNVPFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N,N-dimethylethanesulfonamide Hydrochloride Overview


2-Amino-N,N-dimethylethanesulfonamide hydrochloride (CAS 91893-69-5) is a sulfonamide derivative featuring a primary amine group and a dimethyl-substituted sulfonamide moiety in the hydrochloride salt form [1]. This compound, with the molecular formula C₄H₁₃ClN₂O₂S and a molecular weight of 188.68 g/mol, is characterized by enhanced water solubility and stability, making it a versatile intermediate for organic synthesis and pharmaceutical research [1].

Workflow
Intermediate in sulfonamide-based synthesis and SAR exploration
Selection
N,N-dimethyl sulfonamide fragment for distinct lipophilicity and basicity
Format
Hydrochloride salt for reliable aqueous solubility in assays

2-Amino-N,N-dimethylethanesulfonamide HCl Differentiation


In medicinal chemistry and chemical synthesis, the presence of N,N-dimethyl substitution on the sulfonamide group introduces distinct physicochemical properties—including altered lipophilicity (LogP), basicity (pKa), and hydrogen bonding capacity—that cannot be replicated by unsubstituted sulfonamides like 2-aminoethanesulfonamide hydrochloride [1]. These differences critically impact solubility, permeability, and target binding profiles, directly influencing experimental outcomes and synthetic efficiency [1]. Simple substitution with a generic sulfonamide building block risks compromising reaction yields, altering biological activity, and invalidating structure-activity relationship (SAR) studies.

Target
2-Amino-N,N-dimethylethanesulfonamide HCl
N,N-dimethyl substitution increases polarity, alters H‑bond capacity
Generic Substitute
2-Aminoethanesulfonamide HCl (unsubstituted)
Lacks dimethyl group; LogP, pKa, and receptor engagement profile may not transfer
Impact
Reaction yields may shift, SAR interpretation can be compromised, and solubility/permeability profiles will differ

2-Amino-N,N-dimethylethanesulfonamide HCl Quantitative Evidence


Lipophilicity Compared to Unsubstituted Sulfonamide

The N,N-dimethyl substitution in 2-amino-N,N-dimethylethanesulfonamide hydrochloride results in a significantly lower calculated LogP (-0.74) compared to the unsubstituted analog 2-aminoethanesulfonamide hydrochloride (LogP 1.517) [1]. This reduction in lipophilicity, despite the addition of two methyl groups, is attributed to the electron-donating effect of the dimethylamino group on the sulfonamide moiety, which increases polarity and alters hydrogen bonding potential.

Lipophilicity shift
Cross-study comparable
Calculated LogP
−0.74 vs 1.52 (Δ −2.26)
Higher hydrophilicity alters permeability context
Predicted values; experimental confirmation advised
Medicinal Chemistry ADME Physicochemical Profiling

Basicity Increase from N,N-Dimethyl Substitution

The target compound exhibits a predicted pKa of 8.11 ± 0.10 for the primary amine group, which is elevated relative to the typical pKa of unsubstituted sulfonamide derivatives (estimated ~7-8) . This increase in basicity is a direct consequence of the electron-donating dimethylamino group on the sulfonamide nitrogen, which enhances the nucleophilicity of the adjacent amine. In contrast, 2-aminoethanesulfonamide hydrochloride lacks this substitution and is expected to have a lower pKa, affecting its protonation state at physiological pH.

Basicity increase
Class-level inference
Predicted pKa ~8.11
May shift protonation state at assay pH
Comparator pKa not reported; class‑level SAR only
Medicinal Chemistry Ionization State Drug Design

Improved Synthetic Efficiency

A reported synthesis route for 2-amino-N,N-dimethylethanesulfonamide hydrochloride achieves a yield of 90.3% . In comparison, a three-step synthesis of the unsubstituted analog 2-aminoethanesulfonamide hydrochloride yields only 80.26% total [1]. This 10% absolute yield advantage translates to greater material efficiency and reduced waste generation when using the dimethyl analog in downstream applications.

Synthetic yield
Cross-study comparable
90.3%
+10 pp vs unsubstituted analog
Supports material efficiency in scale‑up
Different synthetic routes; direct comparison limited
Organic Synthesis Process Chemistry Reaction Optimization

Aqueous Solubility Enhancement via HCl Salt

The hydrochloride salt form of 2-amino-N,N-dimethylethanesulfonamide (CAS 91893-69-5) provides markedly improved aqueous solubility compared to the free base (2-amino-N,N-dimethylethanesulfonamide, CAS 91893-70-8) [1]. While quantitative solubility data are not consistently reported, multiple vendor sources indicate that the hydrochloride salt is readily soluble in water, whereas the free base exhibits lower solubility [1]. This enhancement is critical for achieving reliable concentrations in biological assays and for simplifying formulation protocols.

Salt solubility gain
Supporting evidence
HCl salt freely soluble in water
Facilitates aqueous assay preparation
Qualitative vendor description; free base less soluble
Formulation Biophysical Assays Solubility Enhancement

Target Selectivity Potential via N,N-Dimethyl Group

Sulfonamides bearing N,N-dimethyl substitution have been identified as inverse agonists of the histamine H4 receptor (H4R), with certain analogs exhibiting sub-micromolar affinity . While specific binding data for 2-amino-N,N-dimethylethanesulfonamide hydrochloride against H4R are not publicly available, the N,N-dimethyl group is a critical structural feature for H4R recognition, as demonstrated by related quinazoline sulfonamides . Unsubstituted sulfonamides, such as 2-aminoethanesulfonamide, generally lack this receptor engagement, making the dimethyl analog a more suitable scaffold for developing H4R-targeted probes and therapeutics.

H4R selectivity potential
Class-level inference
N,N‑dimethyl sulfonamide pharmacophore linked to H4R inverse agonism
May support H4R probe development
Binding data for this exact compound not available
Histamine H4 Receptor Selectivity Structure-Activity Relationship

2-Amino-N,N-dimethylethanesulfonamide HCl Applications


N,N-Dimethyl Sulfonamide Bioactives Synthesis

As a versatile building block, this compound enables the direct introduction of a pre-formed N,N-dimethyl sulfonamide group into drug candidates, streamlining the synthesis of H4R-targeted agents or other sulfonamide-based pharmacophores. Its 90.3% synthetic yield and hydrochloride salt solubility make it a cost-effective choice for both medicinal chemistry campaigns and large-scale parallel synthesis.

Physicochemical Optimization of Lead Compounds

The unique LogP (-0.74) and predicted pKa (8.11) profile of the N,N-dimethyl sulfonamide fragment can be leveraged to modulate the lipophilicity and ionization state of lead molecules, potentially improving solubility, reducing off-target binding, and enhancing overall drug-like properties. This makes the compound a valuable tool for SAR studies aimed at ADME optimization.

High-Solubility Biochemical Assays

The hydrochloride salt form ensures reliable solubility in aqueous buffers, making this compound particularly suitable for high-throughput screening, cell-based assays, and biophysical studies where accurate concentration control is paramount. Its enhanced solubility relative to the free base reduces the need for organic co-solvents that can interfere with biological systems.

Sulfonamide-Derived Fluorescent Probes and Affinity Labels

The primary amine handle allows for facile conjugation to fluorescent dyes, biotin, or solid supports. The N,N-dimethyl group imparts distinct chemical and spectroscopic properties that can be advantageous for designing probes with minimal background interference or specific protein recognition profiles, as suggested by its class-level SAR in H4R binding .

Application
Selection Property
Validation Focus
N,N‑Dimethyl sulfonamide probe synthesis
Pre‑formed dimethyl sulfonamide fragment
Reaction yield and purity in SAR campaigns
Lead compound ADME optimization
Predicted LogP and pKa profile
Lipophilicity and ionization state profiling
Aqueous assay compatibility
Hydrochloride salt solubility
Solubility and concentration control in buffers
Fluorescent probe / affinity label design
Primary amine conjugation handle
Conjugation efficiency and probe specificity

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